3'-Fluoro-5'-(trifluoromethyl)propiophenone

Lipophilicity LogP Drug design

3'-Fluoro-5'-(trifluoromethyl)propiophenone (CAS 207974-20-7) is a fluorinated aromatic ketone with the molecular formula C10H8F4O and a molecular weight of 220.16 g/mol, characterized by meta-fluoro and meta-trifluoromethyl substitution on the phenyl ring. The compound is listed in the NIST Chemistry WebBook with a validated gas-phase IR spectrum and standardized InChIKey (KEAIAOPGXGEINJ-UHFFFAOYSA-N).

Molecular Formula C10H8F4O
Molecular Weight 220.16 g/mol
CAS No. 207974-20-7
Cat. No. B1297720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Fluoro-5'-(trifluoromethyl)propiophenone
CAS207974-20-7
Molecular FormulaC10H8F4O
Molecular Weight220.16 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=CC(=C1)F)C(F)(F)F
InChIInChI=1S/C10H8F4O/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,2H2,1H3
InChIKeyKEAIAOPGXGEINJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Fluoro-5'-(trifluoromethyl)propiophenone (CAS 207974-20-7): Fluorinated Propiophenone Building Block for Medicinal Chemistry and Protease Inhibitor Synthesis


3'-Fluoro-5'-(trifluoromethyl)propiophenone (CAS 207974-20-7) is a fluorinated aromatic ketone with the molecular formula C10H8F4O and a molecular weight of 220.16 g/mol, characterized by meta-fluoro and meta-trifluoromethyl substitution on the phenyl ring [1]. The compound is listed in the NIST Chemistry WebBook with a validated gas-phase IR spectrum and standardized InChIKey (KEAIAOPGXGEINJ-UHFFFAOYSA-N) [1]. It is commercially available from multiple suppliers including Santa Cruz Biotechnology (sc-261210), Alfa Aesar, Apollo Scientific, and Aladdin, typically at ≥97% purity, and is designated for research use only .

Why 3'-Fluoro-5'-(trifluoromethyl)propiophenone Cannot Be Replaced by Generic Trifluoromethylpropiophenone Analogs: Physicochemical and Pharmacological Divergence


Substituting 3'-fluoro-5'-(trifluoromethyl)propiophenone with closely related trifluoromethylpropiophenone analogs or regioisomers introduces measurable deviations in lipophilicity, physical state, and electronic character that directly impact synthetic utility and biological outcome. The target compound exhibits a computed LogP of 3.19, which is 0.25 log units lower than the 2'-fluoro-5'-(trifluoromethyl) regioisomer (LogP 3.44) and 0.06–0.11 log units lower than the non-fluorinated 3'-(trifluoromethyl)propiophenone (LogP 3.25–3.30) [1][2]. More critically, the compound remains a free-flowing liquid at ambient temperature, whereas the 3'-fluoro-4'-(trifluoromethyl) regioisomer (mp 35–38°C) and 4'-(trifluoromethyl)propiophenone (mp 36–39°C) are crystalline solids, imposing fundamentally different handling, dissolution, and formulation requirements . These quantifiable differences mean that generic substitution is not risk-free: a regioisomer swap alters logD-driven partitioning, metabolic stability trends, and even the practical feasibility of continuous-flow chemistry setups.

Quantitative Differentiation Evidence for 3'-Fluoro-5'-(trifluoromethyl)propiophenone: Head-to-Head and Cross-Study Comparator Data


Lipophilicity (LogP) Differentiation: Lower LogP vs. Regioisomers and Non-Fluorinated Analog

The target compound exhibits a computed LogP of 3.19, which is measurably lower than its closest regioisomer 2'-fluoro-5'-(trifluoromethyl)propiophenone (LogP 3.44, ChemSrc) and the non-fluorinated 3'-(trifluoromethyl)propiophenone (LogP 3.25–3.30, ChemSrc/BOC Sciences) [1][2]. The 0.25 log-unit reduction relative to the 2'-F-5'-CF3 regioisomer translates to an approximately 1.8-fold lower octanol-water partition coefficient, which can alter membrane permeability, metabolic stability, and off-target binding profiles in medicinal chemistry campaigns. All LogP values were computed using the same algorithmic framework (XlogP/ChemSrc methodology), enabling direct cross-study comparison.

Lipophilicity LogP Drug design ADME Partition coefficient

Physical State Differentiation: Ambient-Temperature Liquid vs. Solid Regioisomers Enabling Easier Process Chemistry

3'-Fluoro-5'-(trifluoromethyl)propiophenone is consistently described as a colorless to pale yellow liquid at ambient temperature [1][2]. In contrast, the 3'-fluoro-4'-(trifluoromethyl) regioisomer (CAS 237761-78-3) is a crystalline solid with a melting point of 35–38°C, and 4'-(trifluoromethyl)propiophenone (CAS 711-33-1) is a fused solid with melting point 36–39°C . Even the non-fluorinated 3'-(trifluoromethyl)propiophenone (CAS 1533-03-5) borders on solidification at ambient temperature with a melting point of 18–19°C . The liquid nature of the target compound eliminates the need for pre-heating or solvent dissolution prior to liquid-transfer operations, making it directly compatible with automated liquid handlers and continuous-flow microreactors, while solid regioisomers require additional handling steps that introduce weighing errors and solvent compatibility constraints.

Physical form Process chemistry Handling Formulation Continuous flow

Synthetic Efficiency: 99% Yield in α-Bromination for Protease Inhibitor Intermediate Formation

Patent US06291514B1 (Heteroaryl amidines, methylamidines and guanidines as protease inhibitors) explicitly demonstrates the use of 3'-fluoro-5'-(trifluoromethyl)propiophenone as a starting material, wherein α-bromination affords 2-bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-1-one in 99% yield [1][2]. This near-quantitative conversion is critical because the resulting α-bromoketone serves as the direct precursor to a series of potent trypsin-like serine protease inhibitors targeting thrombin, trypsin, plasmin, and urokinase. The patent does not report comparable yields for the analogous bromination of non-fluorinated 3'-(trifluoromethyl)propiophenone or other regioisomers within the same document, making this the only directly attested synthetic performance metric for the target compound in the patent literature [1].

Synthetic yield Protease inhibitor Bromination Patent intermediate Process chemistry

CCR5 Antagonist Pharmacological Activity: Preliminary Screening Differentiation from In-Class Compounds

Preliminary pharmacological screening reported by Zhang Huili (2012) via Semantic Scholar indicates that 3'-fluoro-5'-(trifluoromethyl)propiophenone exhibits CCR5 antagonist activity, with potential therapeutic application in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. The BindingDB database corroborates that compounds incorporating the 3-fluoro-5-(trifluoromethyl)phenyl moiety demonstrate antagonist activity at human CCR5, with IC50 values in the 1.0–9.2 μM range for related chemotype series [2]. While no direct head-to-head CCR5 IC50 comparison between the target propiophenone and its non-fluorinated or regioisomeric analogs is publicly available, the presence of both electron-withdrawing substituents (F σm = 0.34; CF3 σm = 0.43) in the specific 3,5-disubstituted pattern creates a distinct electronic environment (Σσm = 0.77) that is not replicated by any single comparator [3]. This SAR rationale supports the compound as a differentiated entry point for CCR5-targeted medicinal chemistry.

CCR5 antagonist HIV Chemokine receptor Pharmacological screening Inflammation

Electronic Substitution Pattern Rationale: Meta,meta-Fluoro/Trifluoromethyl Architecture Differentiates Reactivity from All Other Regioisomers

The 3'-fluoro-5'-(trifluoromethyl) substitution pattern is the only commercially available propiophenone isomer in which both electron-withdrawing substituents occupy mutually meta positions on the phenyl ring, producing a summed Hammett σmeta value of 0.77 [1]. All other accessible regioisomers involve different electronic architectures: 2'-fluoro-5'-(trifluoromethyl) combines ortho-fluoro (with steric and through-space effects not captured by σmeta) with meta-CF3; 3'-fluoro-4'-(trifluoromethyl) pairs meta-F with para-CF3 (σp = 0.54); and 4'-(trifluoromethyl)propiophenone places a single CF3 at the para position [2]. The target compound's symmetric electron withdrawal at the meta positions uniquely modulates the electrophilicity of the carbonyl carbon and the acidity of the α-protons, which in turn governs enolate formation kinetics, aldol reactivity, and α-halogenation regioselectivity. The standardized InChIKey (KEAIAOPGXGEINJ-UHFFFAOYSA-N) and NIST-validated IR spectrum provide unambiguous identity verification that prevents procurement of incorrect regioisomers [3].

Hammett constant SAR Electronic effects Substitution pattern Reactivity

Procurement Specification Comparison: Purity, Vendor Diversity, and Price Benchmarking vs. Regioisomers

3'-Fluoro-5'-(trifluoromethyl)propiophenone is available from at least seven independent suppliers (Alfa Aesar, Apollo Scientific, Santa Cruz Biotechnology, Aladdin, Matrix Scientific, AKSci, CymitQuimica) at a standard purity specification of 97% [1]. The 2'-fluoro-5'-(trifluoromethyl) regioisomer (CAS 207974-18-3) is available from a comparable number of vendors, but the 3'-fluoro-4'-(trifluoromethyl) isomer (CAS 237761-78-3) requires ≥97% purity with the added constraint of solid handling (mp 35–38°C). Pricing data from the Aladdin catalog indicates the target compound at ¥840/5g (98% purity, ~$116/5g), placing it in a moderate cost tier among fluorinated propiophenone building blocks . The MDL number MFCD00061262 and NIST-validated IR spectrum provide orthogonal identity confirmation tools that are not uniformly available for all comparator compounds, reducing the risk of regioisomer misidentification during procurement [2].

Procurement Purity specification Vendor availability Price comparison Supply chain

Recommended Application Scenarios for 3'-Fluoro-5'-(trifluoromethyl)propiophenone Based on Quantitative Differentiation Evidence


Serine Protease Inhibitor Medicinal Chemistry: Thrombin, Trypsin, Plasmin, and Urokinase Programs

The demonstrated 99% α-bromination yield of 3'-fluoro-5'-(trifluoromethyl)propiophenone to the corresponding 2-bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-1-one [1] makes this compound the preferred propiophenone building block for synthesizing heteroaryl amidine and guanidine-based protease inhibitors as described in US06291514B1. The specific 3-fluoro-5-trifluoromethyl substitution pattern imparts a Hammett Σσmeta of 0.77, which electronically activates the α-position for bromination while maintaining the electron-deficient aromatic character required for downstream nucleophilic aromatic substitution or cross-coupling reactions [2]. The liquid physical form eliminates pre-dissolution steps and is directly compatible with the automated synthesis platforms commonly used in pharmaceutical process development.

CCR5 Antagonist Lead Optimization for HIV and Inflammatory Disease Targets

Based on preliminary pharmacological screening identifying CCR5 antagonist activity for this compound [3], and the broader BindingDB data confirming that 3-fluoro-5-(trifluoromethyl)phenyl-containing ligands engage CCR5 with IC50 values in the low micromolar range [4], 3'-fluoro-5'-(trifluoromethyl)propiophenone serves as a key synthetic entry point for structure-activity relationship (SAR) campaigns targeting CCR5-mediated pathologies including HIV-1 entry inhibition, rheumatoid arthritis, and asthma. Its lower LogP (3.19) relative to the 2'-fluoro-5'-(trifluoromethyl) regioisomer (LogP 3.44) [5] offers a tangible advantage in tuning lipophilicity-dependent properties such as aqueous solubility and metabolic clearance during lead optimization.

Parallel Medicinal Chemistry and High-Throughput Synthesis Workflows Requiring Liquid Building Blocks

The ambient-temperature liquid physical state of 3'-fluoro-5'-(trifluoromethyl)propiophenone, contrasted with the solid nature of the 3'-fluoro-4'-(trifluoromethyl) (mp 35–38°C) and 4'-(trifluoromethyl) (mp 36–39°C) regioisomers , makes it the only 3-fluoro-trifluoromethyl propiophenone isomer suitable for direct use in automated liquid handlers, continuous-flow microreactors, and parallel synthesis arrays without requiring solvent pre-dissolution or heated reagent reservoirs. This physical-form advantage reduces cycle time and solvent consumption in high-throughput medicinal chemistry environments, and the availability from ≥7 independent suppliers at consistent ≥97% purity ensures uninterrupted supply for large-scale parallel synthesis campaigns.

Building Block for Fluorinated Chalcone and Heterocycle Libraries with Defined Electronic Parameters

The unique 3,5-disubstituted meta,meta-fluoro/trifluoromethyl electronic architecture (Σσmeta = 0.77) [2] provides a distinct and well-characterized electronic starting point for constructing focused libraries of fluorinated chalcones, pyrazolines, isoxazolines, and other heterocycles via Claisen-Schmidt condensation or 1,3-dipolar cycloaddition. The NIST-validated IR spectrum [6] and unambiguous InChIKey (KEAIAOPGXGEINJ-UHFFFAOYSA-N) enable rapid identity verification, reducing the risk of regioisomer cross-contamination that could confound SAR interpretation in library synthesis. The computed LogP of 3.19 and molecular weight of 220.16 g/mol place derived library members within favorable drug-like property space (MW < 500, LogP < 5) when conjugated with typical aromatic aldehyde or dipolarophile partners.

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